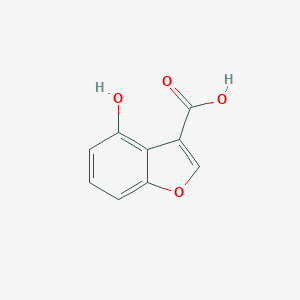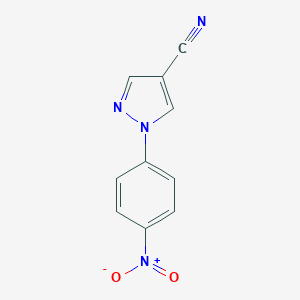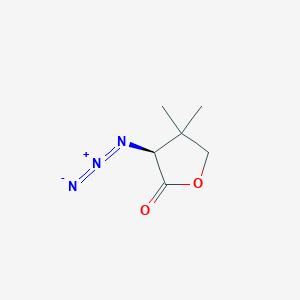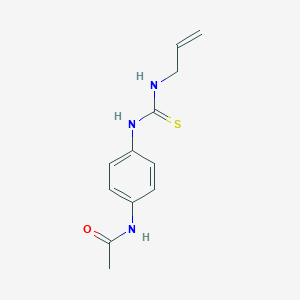
1-(4-Acetamidophenyl)-3-allylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetamidophenyl)-3-allylthiourea (AAPTU) is an organosulfur compound used in a variety of scientific research applications. It is a derivative of thiourea, a compound that has been used as a reagent in organic synthesis since the 19th century. AAPTU has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications.
Aplicaciones Científicas De Investigación
-
Synthesis of Paracetamol (Acetaminophen) : This involves a two-step synthesis of paracetamol, a practical illustration of carbonyl reactivity for biosciences students. The practical work has been devised to be able to be run in bioscience laboratories with limited chemical facilities .
-
One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol : This research examines the mechanochemical hydrogenation of 4-nitrophenol in a ball mill reactor. Under optimized conditions, simultaneous hydrogenation and acetylation in one pot increased paracetamol selectivity by avoiding undesirable side reactions of 4-aminophenol .
-
Boron-Containing Analogue of Acetaminophen : This research explores the potential analgesic effects of boron-containing compounds (BCC). BCCs have shown higher efficiency, potency, and affinity than their carbon counterparts .
-
Antioxidant Activity of Heterocyclic Compounds : This research explores the antioxidant activity of heterocyclic compounds derived from 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid . The study demonstrates the reactivity of this compound towards various nucleophiles aiming to design new heterocycles and study their antioxidant power activity .
-
Synthesis and Antimicrobial Activity of Novel Compounds : This paper discusses the utility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a key starting material for the preparation of a novel series of pyridazinones, thiazoles derivatives, and other heterocycles . The compounds were prepared via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions and their antimicrobial activities were studied .
Propiedades
IUPAC Name |
N-[4-(prop-2-enylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGBGOOSYXKPLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetamidophenyl)-3-allylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

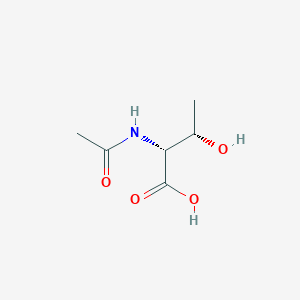
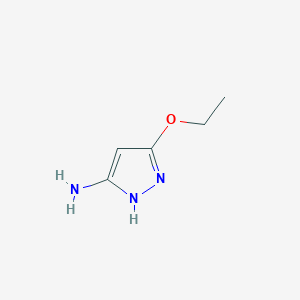
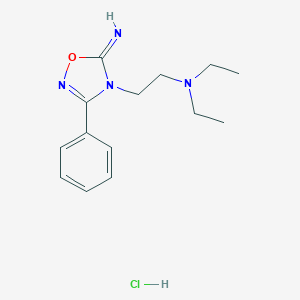


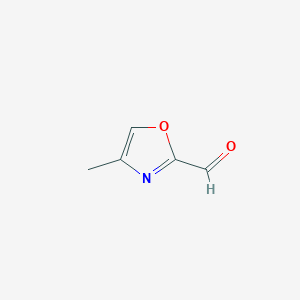
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)
